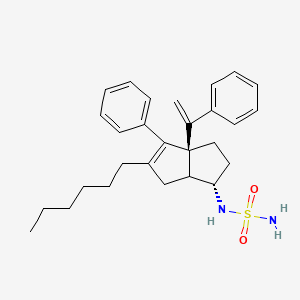
(3S,6aR)-5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 6N, identified by the PubMed ID 31419141, is a synthetic organic compound known for its low nanomolar potency as an agonist of the nuclear hormone receptor, liver receptor homolog-1 (LRH-1; NR5A2). It does not exhibit agonist activity at the related receptor, steroidogenic factor 1 (SF-1; NR5A1) .
Preparation Methods
Chemical Reactions Analysis
Compound 6N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions with halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 6N has a wide range of scientific research applications. It is primarily used in the study of nuclear hormone receptors, particularly LRH-1. This receptor plays a crucial role in various biological processes, including metabolism, inflammation, and cancer . Compound 6N has been shown to have potential anti-cancer properties, making it a valuable tool in cancer research . Additionally, it is used in the study of liver function and diseases, as well as in the development of new therapeutic agents targeting nuclear hormone receptors .
Mechanism of Action
The mechanism of action of compound 6N involves its binding to the nuclear hormone receptor LRH-1. This binding activates the receptor, leading to the modulation of gene expression and subsequent biological effects . The molecular targets and pathways involved in this process include various genes and proteins regulated by LRH-1, which are involved in metabolism, inflammation, and cell proliferation .
Comparison with Similar Compounds
Compound 6N is unique in its high potency and selectivity for LRH-1. Similar compounds include other agonists of nuclear hormone receptors, such as those targeting SF-1 and other members of the NR5A family . compound 6N stands out due to its lack of activity at SF-1, making it a more selective tool for studying LRH-1 .
Properties
Molecular Formula |
C28H36N2O2S |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(3S,6aR)-5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25?,26-,28-/m0/s1 |
InChI Key |
COQCBADNBTZWQG-KKGVWULHSA-N |
Isomeric SMILES |
CCCCCCC1=C([C@@]2(CC[C@@H](C2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCC1=C(C2(CCC(C2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















